molecular formula (C5H7NO3)n+H2O B1169101 POLY(GLU, LYS, TYR) SODIUM SALT CAS No. 118539-64-3

POLY(GLU, LYS, TYR) SODIUM SALT

Cat. No.: B1169101
CAS No.: 118539-64-3
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Description

Overview of Synthetic Polypeptides and Their Significance in Biomolecular Sciences

Synthetic polypeptides are engineered polymers composed of amino acid building blocks, offering programmable functionality due to their resemblance to natural proteins and their ability to adopt defined secondary structures, such as alpha-helices and beta-sheets acs.orgacs.org. Their inherent biocompatibility and biodegradability make them highly valuable materials across various biomedical disciplines, including drug delivery systems, tissue engineering scaffolds, and antibacterial agents nih.govresearchgate.net. The chemical diversity embedded in their side chains allows for the customization of structural features through precise amino acid selection and various chemical modifications, leading to materials with tailored functional properties like fluorescence, adhesion, and metal coordination nih.gov. The development of efficient synthesis methods, particularly the ring-opening polymerization of N-carboxyanhydrides, has enabled the large-scale production of high molecular weight polyamino acids with diverse side-chain functionalities, significantly advancing the field acs.orgresearchgate.net. This synthetic versatility allows for the creation of complex macromolecules that can mimic or modulate biological processes, making them indispensable tools in modern biomolecular research frontiersin.org.

Rationale for Comprehensive Academic Investigation of Poly(Glu, Lys, Tyr) Sodium Salt

The comprehensive academic investigation of this compound is driven by its distinct tripartite amino acid composition, combining acidic (Glutamic acid), basic (Lysine), and aromatic/ionizable (Tyrosine) residues within a single macromolecular structure. This unique combination endows the polypeptide with a complex interplay of charge, hydrophobicity, and potential for specific interactions, making it an excellent model for studying protein-like behavior and interactions. For instance, the presence of glutamic acid and lysine (B10760008) allows for pH-responsive conformational changes and critical solution phase behavior, while tyrosine residues are crucial for specific molecular recognition and potential post-translational modifications acs.orgrsc.org.

Historical Trajectories and Foundational Studies of this compound and Related Polypeptides

The history of synthetic polypeptides dates back several decades, with early pioneering efforts in understanding and replicating the complex structures of natural proteins. Foundational studies in polypeptide synthesis laid the groundwork for creating controlled macromolecular architectures. Key advancements include the development of solid-phase synthesis and the ring-opening polymerization of N-carboxyanhydrides (NCAs), which significantly improved the efficiency and scalability of polypeptide production acs.orgresearchgate.net. These methods enabled researchers to synthesize high molecular weight polyamino acids with precise control over their sequence and polydispersity researchgate.net.

Specific to polypeptides containing tyrosine, early research highlighted its significance for selective modification and cleavage. For example, in 1959, Cohen et al. reported the first selective cleavage of peptide bonds at tyrosine residues using N-bromosuccinimide, underscoring tyrosine's unique chemical reactivity in polypeptide chains rsc.org. This chemical specificity has made tyrosine a targeted residue for various functionalizations and conjugations in peptide and protein research rsc.org.

While direct historical trajectories solely focused on this compound are less extensively documented compared to its simpler poly(Glu, Tyr) counterparts, its emergence as a distinct compound reflects the increasing sophistication in synthetic polypeptide design. Studies on Poly(Glu, Tyr) sodium salt (e.g., with a Glu:Tyr ratio of 4:1) have historically demonstrated its utility in cancer research and as a substrate for specific kinases like Janus kinase 3 (JAK3) and proto-oncogene tyrosine-protein kinase (Src) scientificlabs.ie. More recently, research has extended to its potential neuroprotective properties, showing that poly-Glu,Tyr can protect nerves from glutamate (B1630785) toxicity and promote nerve regeneration google.com. The progression from simpler copolymers to more complex ternary systems like Poly(Glu, Lys, Tyr) represents a natural evolution in academic investigation, aiming to capture a broader range of biological interactions and functionalities offered by a more diverse amino acid repertoire within a single polymeric chain.

Properties

CAS No.

118539-64-3

Molecular Formula

(C5H7NO3)n+H2O

Origin of Product

United States

Key Properties and Research Findings of Poly Glu, Lys, Tyr Sodium Salt

Advanced Synthetic Strategies for this compound Production

The production of poly(amino acid)s like this compound typically employs sophisticated polymerization techniques that allow for control over various polymeric attributes.

N-Carboxyanhydride (NCA) polymerization, also known as the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides, is a classical and widely utilized method for synthesizing polypeptides (poly(α-amino acids)) nih.govfrontiersin.org. This technique is particularly valuable for producing well-defined polymers and complex macromolecular architectures, offering excellent control over molecular weights, dispersity (Đ), and end-group fidelity acs.org.

The process begins with the preparation of NCA monomers, which are typically derived from amino acids through phosgenation, a method known as the Fuchs-Farthing route, or by heating N-alkoxycarbonyl amino acid chlorides (Leuchs method) frontiersin.orgwikipedia.org. For the synthesis of copolymers like this compound, appropriately protected NCA derivatives of individual amino acids, such as γ-ethyl-L-glutamic acid NCA, Nε-TFA-L-lysine NCA, and L-tyrosine NCA, are often employed witpress.com.

Polymerization is typically initiated by primary amines nih.gov or, in some cases, by sodium methoxide (B1231860) witpress.com. The reaction proceeds via a ring-opening mechanism, releasing carbon dioxide as a byproduct wikipedia.orgwitpress.com. Recent advancements in NCA polymerization have introduced strategies for accelerated and more controlled synthesis, including methods that are less sensitive to moisture and can even be carried out in open vessels using initiators such as lithium hexamethyldisilazide (LiHMDS) nih.gov. Furthermore, the impact of organic acids on NCA polymerization has been investigated, revealing that weaker acids, unlike strong acids, can accelerate the polymerization rate by activating NCA monomers through hydrogen bonding interactions chinesechemsoc.org. This controlled approach allows for the preparation of polypeptide materials from non-purified monomers in a faster and more controlled manner chinesechemsoc.org.

While NCA polymerization is favored for the synthesis of random copolymers and homopolymers, Solid-Phase Peptide Synthesis (SPPS) is the method of choice when a precisely defined amino acid sequence is required. SPPS is a highly effective technique for the production of peptides and proteins with arbitrary amino acid sequences at high purity nih.govbachem.com.

In SPPS, amino acids are assembled in a stepwise manner on an insoluble polymeric solid support, or resin bachem.com. This methodology simplifies purification by allowing the peptide to remain anchored to the solid phase throughout the synthesis, facilitating the removal of excess reagents and soluble by-products through simple filtration and washing steps bachem.com. Each cycle of amino acid addition involves:

Cleavage of the Nα-protecting group of the resin-bound amino acid.

Washing steps to remove cleavage agents.

Coupling of a new protected amino acid to the exposed amine of the growing peptide chain.

Subsequent washing steps bachem.com.

Common protecting group strategies include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries lcms.czresearchgate.net. For the synthesis of Poly(Glu, Lys, Tyr) with a specific, repeating sequence (e.g., a block copolymer or a highly ordered sequence), SPPS would be instrumental. The ability to incorporate specific L-amino acids like Glutamic acid, Lysine (B10760008), and Tyrosine with defined protecting groups allows for the controlled assembly of sequences. While SPPS can synthesize longer peptide chains, challenges such as aggregation can occur, sometimes necessitating chemical ligation of shorter peptides nih.gov.

Following the synthesis of this compound, the crude product contains various impurities, including deletion peptides, truncated peptides, incompletely deprotected peptides, modified peptides, and residual reagents lcms.czbachem.com. Effective purification is essential to obtain a high-purity product.

The standard and most powerful method for peptide and polypeptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) lcms.czbachem.comgilson.com. RP-HPLC typically uses a C18-modified silica (B1680970) stationary phase and UV detection, with the retention of peptides and impurities depending on their hydrophobicity bachem.com. Trifluoroacetic acid (TFA) is a common mobile phase additive, creating a low pH environment that protonates carboxyl groups and reduces secondary interactions, leading to better chromatographic separation lcms.cz. For final product characterization with mass spectrometry (MS), alternative methods using formic acid are often preferred to avoid ionization inhibition caused by TFA lcms.cz. Preparative LC-MS, which combines HPLC separation with mass spectrometry detection, offers enhanced separation of structurally similar impurities and confirmation of the target peptide's identity, reducing the number of fractions to be collected gilson.com.

Beyond RP-HPLC, other chromatographic techniques are also utilized:

Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge, relying on ionic interactions between the peptide's charged groups and the stationary phase polypeptide.comnih.gov. Both cation and anion exchangers are used successfully polypeptide.com.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Separates molecules based on their size in solution. This method is effective for removing oligomers and low molecular weight impurities witpress.compolypeptide.comnih.gov.

Hydrophobic Interaction Chromatography (HIC): Separates based on differences in hydrophobicity, similar to RP-HPLC but often under less denaturing conditions.

Flash Chromatography: A quicker, lower-pressure form of column chromatography, used for purification, particularly in early stages.

After chromatographic purification, the polypeptide solution is often subjected to dialysis to remove remaining salts, oligomers, and very low molecular weight polymers witpress.com. Finally, lyophilization (freeze-drying) is employed to remove the solvent, yielding the purified this compound as a stable solid powder witpress.combachem.com.

Solid-Phase Peptide Synthesis (SPPS) for Defined Sequences

Spectroscopic and Spectrometric Characterization Techniques in this compound Research

Once synthesized and purified, this compound undergoes rigorous characterization to confirm its structure, composition, and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and robust analytical tool for investigating the structure of polypeptides nih.gov. It is crucial for elucidating the chemical structure of synthetic peptides and copolymers, including the identification of amino acid residues and their connectivity acs.org.

For this compound, NMR techniques provide detailed insights into the presence and environment of glutamic acid, lysine, and tyrosine residues within the polymer chain.

Proton (¹H) NMR: Provides information about the proton environments, allowing for the identification of characteristic signals from the side chains of Glu (e.g., methylene (B1212753) protons), Lys (e.g., epsilon-amino group protons and methylene protons), and Tyr (e.g., aromatic protons and methylene protons). For example, in poly-L-glutamic acid, ¹H NMR can distinguish between α-amide and γ-amide linkages nih.gov.

Carbon-13 (¹³C) NMR: Offers complementary information, particularly for the backbone and side-chain carbon atoms, confirming their presence and type.

Two-Dimensional (2D) NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) are indispensable for assigning resonances and establishing correlations between protons and carbons, thereby confirming the identity of side-chain residues and, for structured peptides, their sequence acs.org. For random copolymers, these techniques primarily confirm the presence and relative proportions of the constituent amino acids.

Isotopic Labeling: For more detailed structural analysis, particularly for specific studies of amino acid environments within the polymer, site-specific ¹³C and ¹⁵N isotopic labeling of amino acids can be employed during synthesis. This enhances NMR sensitivity and allows for site-specific interrogation of structures .

Circular Dichroism (CD) spectroscopy is the method of choice for analyzing the secondary structure and conformational properties of polypeptides and proteins in solution springernature.complos.org. It exploits the differential absorption of left and right circularly polarized light by chiral molecules.

For this compound, CD spectroscopy is used to determine the predominant secondary structural elements, such as alpha-helices, beta-sheets, random coils, and turns.

Far-UV CD Spectroscopy (180-260 nm): The amide chromophore of the polypeptide backbone gives rise to characteristic CD signals in this region springernature.com. Different secondary structures exhibit distinct spectral profiles:

Alpha-helix: Typically shows double minima around 208-209 nm and 222 nm, and a strong positive peak below 200 nm (e.g., around 190-192 nm) springernature.comumich.edu.

Beta-sheet: Often characterized by a negative band around 216-218 nm and a positive band around 195-200 nm.

Random coil: Generally displays a strong negative band around 195-200 nm, with very little signal or a weak positive band at higher wavelengths springernature.comumich.edu.

Near-UV CD Spectroscopy (250-320 nm): This region is sensitive to the tertiary structure and the environment of aromatic amino acid residues (like Tyrosine in Poly(Glu, Lys, Tyr)) and disulfide bonds. Changes in the near-UV CD spectrum can indicate conformational changes or interactions involving the tyrosine residues plos.org.

Detailed Research Findings from CD: The conformational analysis of synthetic peptides can be influenced by environmental factors such as solvent, pH, and temperature. For instance, a synthetic fish kisspeptin (B8261505) 1 peptide adopted helical, turn, and beta conformations in membrane-mimicking environments (like TFE and HFIP), whereas in water, it exhibited a spectrum consistent with a less ordered structure (negative trough around 195 nm but devoid of alpha-helical conformations) plos.org. Studies on other synthetic peptides show that changes in conditions can reveal the stability of certain conformations subr.edunih.gov. The presence of a weak positive band near 220 nm coupled with a large negative band near 200 nm in polypeptide CD spectra can suggest specific local structures, such as an extended helix, rather than a purely random conformation umich.edu.

By monitoring the CD spectra of this compound under varying conditions (e.g., different pH values, ionic strengths, or temperatures), researchers can gain insights into its conformational flexibility, stability, and its potential to adopt specific secondary structures, which are critical for understanding its behavior and potential applications.

Fourier Transform Infrared (FTIR) Spectroscopy in Secondary Structure Determination

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for determining the secondary structure of polypeptides and proteins nih.govscientificlabs.ie. It provides insights into the vibrational characteristics of the peptide backbone, particularly through the analysis of amide bands. The Amide I band (1600-1700 cm⁻¹) is especially sensitive to the polypeptide's backbone conformation and hydrogen bonding patterns, primarily arising from the C=O stretching vibration of the amide groups nih.govscientificlabs.com. The Amide II band (1510-1580 cm⁻¹) also contributes to structural information, originating mainly from N-H bending and C-N stretching vibrations nih.govscientificlabs.com.

For this compound, FTIR spectroscopy would reveal the presence and relative proportions of common secondary structures such as alpha-helices, beta-sheets, turns, and random coils. For instance, specific frequencies within the Amide I band are characteristic of different secondary structures, with alpha-helices typically appearing around 1650 cm⁻¹ and beta-sheets around 1630 cm⁻¹ or 1680 cm⁻¹ scientificlabs.com. While specific FTIR spectra for this compound were not detailed in the available literature, such analysis is routinely applied to polyamino acids to understand their conformational states in various environments.

Fluorescence Spectroscopy for Molecular Interactions and Dynamics

Fluorescence spectroscopy is a highly sensitive technique utilized to investigate the molecular interactions and dynamics of polypeptides containing intrinsic fluorophores, such as tyrosine residues nih.gov. Tyrosine, being an aromatic amino acid present in this compound, exhibits intrinsic fluorescence, typically with an emission maximum around 302 nm when excited at approximately 276 nm csic.esnih.gov.

Studies employing fluorescence titrations have been used to investigate the molecular recognition of tyrosine-containing polypeptide copolymers, including this compound (Glu:Lys:Tyr 6:3:1, Mw 20,000–50,000), with pseudopeptidic cages csic.es. The interaction between the polypeptide and a binding partner can lead to changes in the tyrosine emission spectrum, such as a decrease in intensity or a red-shift in the emission maximum. These spectral changes are indicative of alterations in the tyrosine environment, often due to its inclusion within a binding cavity or changes in its hydrogen bonding network csic.esnih.gov. Dynamic quenching can also be observed, which can mask the unambiguous detection of supramolecular complexes, especially when the interaction is weaker csic.es. Despite this, fluorescence titration experiments are valuable for screening molecular recognition in high molecular weight polypeptides and estimating binding affinities csic.es.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is a critical analytical tool for verifying the molecular weight and assessing the purity of synthetic polypeptides. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for this purpose core.ac.uk.

MS provides precise information on the molecular mass of the polypeptide chains, allowing for the confirmation of the expected molecular weight range based on the synthesis parameters. Furthermore, MS can detect impurities, such as unreacted monomers, shorter or longer polypeptide chains (oligomers or higher molecular weight aggregates), or other contaminants, thereby providing a comprehensive assessment of the compound's purity . For a polydisperse polymer like this compound, MS can offer insights into the distribution of molecular masses within the sample, complementing chromatographic techniques. While specific MS data for this compound were not directly provided in the search results, the utility of MS in characterizing similar polyamino acids is well-established core.ac.uk.

Chromatographic and Electrophoretic Techniques for this compound Analysis

Chromatographic and electrophoretic techniques are essential for separating and analyzing polypeptides based on their size, charge, and other physical properties, thus providing crucial information regarding molecular weight distribution, purity, and charge heterogeneity.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a widely used chromatographic technique that separates molecules in solution based on their hydrodynamic volume (size) rsc.org. The stationary phase in SEC consists of porous material, and molecules elute based on their ability to penetrate these pores. Larger molecules are excluded from the pores and elute faster, while smaller molecules enter the pores and have a longer path, thus eluting later rsc.org.

A general representation of molecular weight distribution for a polypeptide like this compound might appear as:

Table 1: Representative Molecular Weight Distribution Data from SEC Analysis

ParameterValue (this compound)Unit
Average Molecular Weight (Mw)20,000 - 50,000 csic.esdv-expert.orgDa
Polydispersity Index (PDI)Typically > 1 (polydisperse)-
Observed Elution ProfileBroad peaks-

Capillary Electrophoresis (CE) for Purity and Charge Heterogeneity Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged macromolecules, such as polypeptides, enabling studies on their purity and charge heterogeneity. In CE, components of a sample are separated based on their electrophoretic mobility in an electric field within a narrow capillary. This mobility is influenced by the charge, size, and shape of the molecules.

Purity Assessment: Identifying and quantifying impurities that have different charge characteristics or molecular sizes from the main polypeptide population.

Charge Heterogeneity Studies: Detecting and characterizing microheterogeneity arising from post-translational modifications, incomplete synthesis, or degradation, which can alter the net charge of the polypeptide. For example, even minor variations in the number of sodium counter-ions or protonation states of ionizable side chains (Glu and Lys) can lead to different charge isoforms detectable by CE.

While detailed CE data for this compound was not found, CE is a standard technique for assessing the homogeneity of complex biological molecules and synthetic biopolymers due to its high resolving power and efficiency.

Conformational Dynamics and Biophysical Properties of Poly Glu, Lys, Tyr Sodium Salt

Conformational Transitions and Structural Stability in Varied Aqueous Environments

Polypeptides like Poly(Glu, Lys, Tyr) Sodium Salt exhibit dynamic conformational changes in aqueous solutions, impacting their structural stability. These transitions are governed by the interplay of various intermolecular forces and the surrounding environmental conditions.

Influence of Ionic Strength on Secondary and Tertiary Structures

Ionic strength significantly influences the secondary and tertiary structures of polypeptides. The presence of salt ions can induce the formation of stable intermolecular β-sheet secondary structures and promote the aggregation of α-helices in statistical lysine (B10760008)/tyrosine copolypeptides acs.org. For certain polypeptides, increasing the ionic strength, for example, from 0.02 M to 2.0 M NaCl, can lead to the adoption of an α-helical conformation scientificlabs.co.uk. Conversely, some branched polypeptides may exhibit a non-ordered, flexible conformation depending on the salt concentration nih.gov.

Salt bridges, formed between oppositely charged residues like glutamate (B1630785) (Glu⁻) and lysine (Lys⁺), are critical in influencing α-helical stability researchgate.net. Their contribution to protein stability can correlate with their solvent inaccessibility researchgate.net. Furthermore, studies on human lymphotactin have shown that a high salt concentration (200 mM NaCl) combined with low temperatures (10 °C) can stabilize a canonical chemokine fold, which includes a three-strand β-sheet and an α-helix nih.gov. Ionic strength also affects the physical stability of peptides by altering the peptide-solvent system (Hofmeister effects) and screening electrostatic interactions (Debye-Hückel effects) royalsocietypublishing.org. It can influence the kinetics of aggregation and the structure of formed fibrils royalsocietypublishing.org.

pH-Dependent Conformational Changes and Polyelectrolyte Behavior

The pH of the aqueous environment is a critical determinant of the conformational state and polyelectrolyte behavior of this compound due to the ionizable side chains of its constituent amino acids. Polypeptides containing ionizable side chains act as weak ampholytes, exhibiting charge regulating properties in response to pH changes mdpi.com. These charge regulation properties are primarily governed by the pKa values of individual ionizable side chains, modulated by electrostatic interactions between charged groups mdpi.com.

For instance, poly(L-glutamic acid) (poly(Glu)), a component of Poly(Glu, Lys, Tyr), adopts an α-helical conformation at pH 3 rsc.org. However, as the pH increases above 6, the deprotonation of its carboxylate side chains leads to repulsion between adjacent negatively charged groups, destabilizing the α-helix and resulting in an unfolding to a random coil conformation rsc.org. Similarly, poly(L-lysine) (poly(Lys)), another component, exists as an α-helix at pH 10 rsc.org. When the pH is lowered to 7, the protonation of its amino-group side chains induces repulsion between positively charged groups, leading to its unfolding rsc.org. These pH-dependent changes are significant for polyelectrolyte materials, as pH can largely influence their swelling behavior mdpi.com. For polyzwitterion-polycation coacervates, increasing pH can lead to changes in yielding volume fraction and water content, suggesting a shift in thermodynamic contributions and chain structural dynamics mdpi.com. Polyampholytes, such as those incorporating lysine and glutamic acid, can exhibit "schizophrenic micellization" where aggregates self-assemble into different core-corona morphologies (e.g., polylysine-corona and polyglutamic acid core in acidic pH, or vice versa in alkaline pH) driven by coil-to-helix conformational transitions mdpi.com.

Temperature Effects on this compound Conformation

Temperature significantly influences the conformational stability of polypeptides. The thermal stability of β-sheets, for instance, is controlled by non-covalent interactions, including hydrogen bonds royalsocietypublishing.org. Thermosensitive hydrogels, which are relevant to self-assembly properties, can exhibit a low critical solution temperature (LCST), above which they transition from a sol phase to a gel phase royalsocietypublishing.org. This sol-gel state can often be reversed in locations with a large quantity of water royalsocietypublishing.org.

Molecular dynamics simulations have been used to systematically investigate the combined effects of temperature and salt concentration on protein stability nih.gov. These studies indicate that temperature can influence the distribution of ions around a protein; for example, sodium ions tend to accumulate around the C-terminal helix and a specific loop region at lower temperatures nih.gov. This suggests that conformational flexibility also plays a role in determining salt distribution nih.gov. Amino acid-based ionic liquids, which can mimic charged amino acid environments, show that the thermal stability of certain hemocyanins can be improved, and conformational changes, including an increase in β-structures, can be induced by temperature nih.gov.

Self-Assembly Mechanisms and Nanostructure Formation by this compound

This compound, as a polypeptide, has the inherent capacity for self-assembly, a spontaneous process where molecular units organize into ordered nanostructures through intramolecular and intermolecular interactions acs.org. This process is governed by a balance of attractive and repulsive forces within and between molecules acs.org.

Formation of Micelles, Vesicles, and Aggregates

The self-assembly of polypeptides can lead to the formation of various nanostructures, including micelles, vesicles, and aggregates acs.org. Amphiphilic block copolymers, for example, can self-assemble into classic spherical polymeric micelles in aqueous environments, characterized by a "core-shell" structure where hydrophobic blocks form the core and hydrophilic blocks form the shell rsc.org. Unlike micelles formed from small amphiphilic molecules, polymeric micelles often exhibit a critical micelle concentration (CMC) that is one to two orders of magnitude lower rsc.org. The ability of PEG-poly(amino acid) copolymers to form spherical micelles suitable for drug encapsulation is partly determined by the volume ratio between their hydrophobic and hydrophilic blocks rsc.org.

Lipopeptides, which are amphiphilic peptides with an attached aliphatic chain, can also self-assemble into a variety of supramolecular structures such as micelles, vesicles, nanotubes, fibers, or nanobelts mdpi.com. The specific morphology formed is highly dependent on the amino acid sequence and the length of the lipidic tail mdpi.com. Factors such as hydrophobic interactions, hydrogen bonding, and charge interactions among molecules are essential for the effective formation of three-dimensional networks . Concentration is also a crucial parameter affecting the self-assembly of biomolecules and subsequent fibril formation nih.gov. Specifically, tyrosine (Tyr) residues, through hydrophobic interactions, π-stacking of the side chain, hydrogen bonds, and ionic bonds of the zwitterionic main chain, can drive the aqueous self-assembly into nanoribbons, nanofibers, and hydrogels.

Hydrogelation Properties and Mechanisms

Hydrogelation is a key self-assembly property where polypeptides form three-dimensional networks capable of encapsulating large amounts of water . Statistical Lys/Tyr copolypeptides have been shown to form hydrogels upon the addition of buffer salt solution acs.org. This gelation is attributed to a unique salt-triggered secondary structure transition involving the formation of stable intermolecular β-sheet structures and the aggregation of α-helices induced by salt ions acs.org. This characteristic is specific to Lys/Tyr statistical copolypeptides and has not been observed when lysine was replaced by glutamic acid or tyrosine by phenylalanine in similar statistical copolymers acs.org. A minimum of 9% Tyr (mol/mol) in the copolymer is necessary to achieve hydrogel formation in PBS buffer acs.org. The mechanical and diffusion properties of these hydrogels can be precisely tuned by adjusting the polypeptide chain length and ion strength acs.org.

Ionic interactions between oppositely charged amino acids, such as glutamic acid (Glu) and lysine (Lys), are critical for the construction of peptide hydrogels researchgate.net. Self-assembling peptide hydrogels can exhibit stimuli-responsivity to factors like pH, temperature, mechanical stress, and ionic strength, and possess tunable viscoelasticity . Hydrogel formation can also be enhanced by π-π stacking of aromatic groups, which facilitates β-sheet formation and fibrillation . Thermosensitive hydrogels have been developed based on combinations of lysine or glutamic acid with other polymers like chitosan, demonstrating rapid gelling at physiological temperature (37°C). The strength of acid-based interactions and hydrogen bonds between molecules are also critical factors for hydrogel formation.

Compound Names and PubChem CIDs

Molecular Recognition and Interaction Dynamics of this compound

The diverse chemical functionalities presented by glutamic acid (carboxylic acid), lysine (amine), and tyrosine (phenol, aromatic ring) residues enable this compound to engage in a wide array of molecular recognition and interaction dynamics with various small molecules, ions, and larger macromolecules. These interactions are fundamentally driven by electrostatic forces, hydrophobic effects, hydrogen bonding, and cation-π interactions.

Interactions with Small Molecules and Ions

This compound's interaction profile with small molecules and ions is largely governed by the interplay of its charged and aromatic residues. Studies on simpler polyamino acid systems, such as poly(L-glutamic acid) sodium salt and poly(L-lysine) hydrochloride, provide valuable insights into these dynamics. chemicalbook.comwikipedia.org

Interactions with Surfactants: Cationic alkylammonium surfactants bind stoichiometrically to negatively charged polyglutamate, typically forming one ion pair per charged amino acid residue, leading to electrostatically neutral complexes that may coprecipitate from solution. chemicalbook.comwikipedia.org Conversely, anionic alkyl sulfates bind stoichiometrically to positively charged polylysine. chemicalbook.comwikipedia.org Isothermal Titration Calorimetry (ITC) experiments reveal distinct thermodynamic signatures for these interactions. For example, alkyl sulfate (B86663) binding to poly(arginine) is often exothermic, while alkylammonium binding to poly(glutamate) can be endothermic at 25 °C. chemicalbook.com The heat capacity changes (ΔCₚ) for these interactions are typically negative, with each additional CH₂ group in the surfactant's aliphatic tail contributing negatively to the interaction enthalpy. chemicalbook.com An increase in the ionic strength of the solution generally leads to a reduction in these electrostatic interactions. chemicalbook.comwikipedia.org

Binding Kinetics and Thermodynamics of this compound with Model Macromolecules

The study of this compound's interactions with model macromolecules often draws parallels from research on homopolyamino acids and other synthetic polypeptides, which serve as simplified systems to understand complex biological recognition processes. These interactions are characterized by their kinetics (rates of binding and dissociation) and thermodynamics (energetic changes).

Thermodynamics of Polyamino Acid Interactions: Investigations into the interactions between oppositely charged homopolyamino acids, such as poly-arginine or poly-lysine with poly-aspartic or poly-glutamic acids, demonstrate strong electrostatic associations. Current time information in Singapore.nih.gov These interactions exhibit a stoichiometry of approximately one positive charge binding to one negative charge. Current time information in Singapore.nih.gov While enthalpic contributions can be favorable, these ion pair formations are predominantly entropy-driven, suggesting that the release of bound water molecules upon complex formation plays a significant role. Current time information in Singapore.nih.gov Consistently positive heat capacity changes are observed during these amino acid ion pair formation processes. Current time information in Singapore.nih.gov Notably, arginine's interaction with negatively charged amino acids often shows a higher affinity and more exothermic enthalpy compared to lysine, attributed to the potential formation of a second ionic hydrogen bond by the guanidinium (B1211019) group of arginine. Current time information in Singapore.nih.gov

Molecular Recognition with Pseudopeptidic Cages: this compound (specifically a polyE₆K₃Y variant) has been investigated for its molecular recognition properties with pseudopeptidic cages using fluorescence and NMR spectroscopies. iarc.frciteab.com These studies revealed that tyrosine residues within the polymer are capable of encapsulating within the cage cavity, forming attractive interactions with the cage core and its side chains, including cation-π interactions. iarc.frciteab.com The interactions suggest a significant electrostatic contribution, with stronger binding observed when the cage and the general charge of the polymer (e.g., anionic polyE₆K₃Y) are complementary. iarc.frciteab.com While quantitative affinity values were obtained, the inherent heterogeneity of random copolymers like Poly(Glu, Lys, Tyr) means that such values should be interpreted with caution due to the varying local environments of tyrosine residues. iarc.frciteab.com

Interacting Species (Example)Interaction TypeEnthalpy Change (ΔH)Entropy Change (ΔS)Heat Capacity Change (ΔCₚ)Stoichiometry (approx.)Reference Index
Alkyl Sulfate + Poly(Arg+)Surfactant Binding (Electrostatic)ExothermicNot explicitly detailed but contributes to spontaneityNegative1 surfactant:1 charged AA chemicalbook.com
Dodecylammonium + Poly(Glu-)Surfactant Binding (Electrostatic)Endothermic at 25 °CNot explicitly detailed but contributes to spontaneityIncreasingly negative for longer chains1 surfactant:1 charged AA chemicalbook.com
Poly(Arg+) + Poly(Glu-) / Poly(Asp-)Ion Pair Formation (Macromolecular)Exothermic (Arg) / FavorableLargely entropy-drivenPositive1 positive charge:1 negative charge Current time information in Singapore.nih.gov
Poly(Lys+) + Poly(Glu-) / Poly(Asp-)Ion Pair Formation (Macromolecular)Less exothermic than ArgLargely entropy-drivenPositive1 positive charge:1 negative charge Current time information in Singapore.nih.gov
Na⁺ + Charged Protein SurfaceIon Binding (Electrostatic)Not explicitly detailedNot explicitly detailedNot explicitly detailedSpecific chelation can occur guidetopharmacology.org
Poly(Glu, Lys, Tyr) + Pseudopeptidic CagesTyrosine Encapsulation (Electrostatic, Aromatic)Not explicitly detailedNot explicitly detailedNot explicitly detailedVaries by cage/polymer specifics iarc.frciteab.com

Advanced Immunological Research Applications of Poly Glu, Lys, Tyr Sodium Salt

Poly(Glu, Lys, Tyr) Sodium Salt as a Model Antigen in Immunological Studies

The design of synthetic polypeptides like this compound allows for controlled investigation into fundamental immunological processes. While detailed studies specifically on the antigen presentation and processing mechanisms, as well as epitope mapping and conformational determinants research, for this compound (6:3:1) are limited in the provided literature, the general principles observed for similar polyamino acids offer insights into its potential use.

In vitro Antigen Presentation and Processing Mechanisms

Specific research findings detailing the in vitro antigen presentation and processing mechanisms of this compound are not explicitly available in the provided search results. Studies on related branched polypeptides, such as poly-L-Glu-poly-D,L-Ala--poly-L-Lys (G-A--L), have demonstrated their capacity to activate T cells in vitro and have been utilized to investigate immune response (Ir) gene complementation fishersci.ca. However, these findings cannot be directly extrapolated to this compound without specific supporting data.

Immunomodulatory Potentials of this compound in vitro

The immunomodulatory capabilities of polyamino acids are a subject of ongoing research. However, specific findings pertaining to the in vitro immunomodulatory potentials of this compound, including its direct impact on cytokine production or T-cell activation and proliferation, are not detailed in the provided literature.

T-cell Activation and Proliferation Assays with this compound

Detailed research findings from T-cell activation and proliferation assays specifically utilizing this compound were not found in the provided information. While other polyamino acids, such as poly-Glu,Tyr, have been shown to influence T-cell activity and proliferation by down-regulating the suppressive activity of regulatory T cells, and studies have investigated T-cell proliferative responses to other complex polyamino acids like G-A--L fishersci.ca, direct evidence for this compound in this context is not available.

Investigation of this compound as a Vaccine Adjuvant Component

The role of this compound as a component in vaccine adjuvants has not been specifically detailed in the provided research findings. The broader field of peptide-based vaccines often necessitates co-administration with adjuvants to elicit effective immune responses, and polyamino acids are being explored as self-adjuvanting delivery systems. However, specific investigations into this compound's function as a vaccine adjuvant component are not reported in the given sources.

Mechanistic Studies of Adjuvant Activity in Model Systems

Detailed mechanistic studies focusing solely on this compound as a standalone adjuvant in model systems are not extensively documented in readily available scientific literature. However, the individual constituent amino acids and related poly-amino acid structures have been investigated for their roles in immune responses.

For instance, poly-L-lysine, a component of Poly(Glu, Lys, Tyr), has been shown to significantly increase lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in human whole blood, indicating an amplification of inflammatory responses asm.org. This effect is attributed to the presence of positively charged lysine (B10760008) residues, suggesting that physicochemical characteristics, such as charge, can influence a polypeptide's ability to enhance LPS signals asm.org. In contrast, negatively charged poly-L-glutamic acid (another component of Poly(Glu, Lys, Tyr)) or neutral poly-L-tyrosine did not interfere with LPS monocyte activation or enhance IL-8 production asm.org. These findings suggest that the lysine content within this compound might play a role in mediating immune cell activation through electrostatic interactions.

Despite these observations for individual or di-polymers, specific direct research on the complex mechanistic pathways by which the comprehensive this compound copolymer functions as an adjuvant has not been widely published.

Poly Glu, Lys, Tyr Sodium Salt in Biomaterials Science and Engineering Research

Design and Fabrication Methodologies for Poly(Glu, Lys, Tyr) Sodium Salt-Based Biomaterials

The intrinsic properties of this compound, derived from its amino acid composition, facilitate its integration into various biomaterial forms. The presence of glutamic acid contributes negative charges, lysine (B10760008) provides positive charges, and tyrosine offers aromatic and hydrophobic characteristics, allowing for diverse interactions and structural formations.

Development of Films, Coatings, and Scaffolds for Research Applications

This compound has been investigated for its utility in fabricating films and coatings. Notably, it has been explored as a component in antioxidant and stabilizer coating formulations, particularly for protecting peptide-immobilized surfaces against gamma radiation degradation. This application holds promise for developing advanced cell culture substrates, crucial in stem cell research. The ability of polypeptides to form ordered nanostructures and their use as biocompatible coatings for metallic implants further underscores the potential of similar amino acid compositions in surface modification.

While specific fabrication methodologies for this compound films and scaffolds are subjects of ongoing research, the broader field of peptide-based biomaterials provides context. Self-assembling peptides, containing amino acids like glutamate (B1630785) and lysine, have been successfully engineered to form nanofiber scaffolds that mimic the native extracellular matrix. For instance, PuraMatrix, a self-assembling peptide, forms fibers significantly smaller than cells, enabling true 3D cell culture environments. These examples suggest that the rational design of this compound could yield advanced scaffold architectures for various research applications.

Engineering of this compound Hydrogels for Controlled Environments

Hydrogels are three-dimensional cross-linked networks capable of retaining significant amounts of water, making them attractive for biomedical applications such as drug delivery and regenerative medicine [Previous Search Result 5]. Research on statistical copolypeptides comprising lysine and tyrosine (poly(Lys-stat-Tyr)) has revealed their unique ability to form hydrogels upon the addition of buffer salt solutions. This salt-triggered gelation is attributed to the formation of stable intermolecular β-sheet secondary structures and the aggregation of α-helices within the copolypeptides [Previous Search Result 5]. It is important to note that studies have indicated that replacing lysine with glutamic acid in these specific Lys/Tyr statistical copolypeptides prevented this particular salt-triggered gelation, suggesting a critical role for the Lys and Tyr combination in this mechanism [Previous Search Result 5]. However, the presence of glutamic acid in this compound could contribute to other advantageous properties, such as pH responsiveness or electrostatic interactions, which are beneficial for controlled environments.

The physicochemical properties of these self-assembled hydrogels, including their mechanical strength and diffusion characteristics, can be precisely tuned by adjusting parameters such as the salt concentration and the polypeptide chain length [Previous Search Result 5]. For instance, increasing the ionic strength can lead to better bundle compactness within the hydrogel network [Previous Search Result 5].

Table 1: Tunable Properties of Poly(Lys-stat-Tyr) Copolypeptide Hydrogels based on Composition and Ionic Strength

ParameterInfluencing FactorObserved EffectSource
Gelation MechanismSalt ionsInduces formation of stable intermolecular β-sheet secondary structures and α-helix aggregation, leading to hydrogel formation.[Previous Search Result 5]
Mechanical Properties (Storage Modulus)Polypeptide Chain LengthHydrogels from higher molecular weight copolypeptides exhibit increased mechanical properties.[Previous Search Result 5]
Diffusion of Small SolutesIonic StrengthDoes not significantly impact the diffusion of small solutes (e.g., water) within the hydrogels.[Previous Search Result 5]
Diffusion of Small SolutesPolypeptide Chain LengthSlightly slower water diffusion observed in hydrogels formed from higher molecular weight copolypeptides, possibly due to decreased mesh size.[Previous Search Result 5]
Network StructureIonic Strength & CompositionGel state can be fitted with a worm-like polymer bundle model; higher molecular weight copolypeptides yield smaller cross-section diameters (Dcs,B) for bundles while achieving larger fracture dimensions (Df).[Previous Search Result 5]

This compound as a Carrier System in Controlled Release Research

Polypeptide-based materials are increasingly favored as carrier systems in controlled release research due to their inherent biocompatibility, biodegradability, and the ability to modulate their properties for specific drug delivery applications [Previous Search Result 8]. This compound, with its diverse amino acid residues, presents a promising platform for such systems.

Encapsulation Strategies for Model Bioactive Compounds

The design of effective carrier systems often involves encapsulating bioactive compounds to enhance their stability, protect their bioactivity, and control their release profiles. Common encapsulation strategies for peptides and bioactive compounds include techniques such as liposomes, spray drying, double emulsion, freeze-drying, emulsification-gelation, and ionic gelation [Previous Search Result 9, Previous Search Result 15]. These methods aim to produce micro- or nanocapsules that safeguard the encapsulated material against environmental degradation and control its release over time [Previous Search Result 15].

While specific studies detailing the encapsulation of model bioactive compounds within this compound as the primary encapsulating material were not extensively detailed in the provided search results, the broader class of polyamino acids, particularly those containing glutamic acid, are widely recognized for their application in drug delivery systems. Poly(glutamic acid) for instance, is frequently conjugated with hydrophobic drugs to improve their solubility and stability within delivery systems. Given the presence of glutamic acid, lysine, and tyrosine, this compound is conceptually well-suited for similar encapsulation research, leveraging its charge characteristics and potential for various self-assembly behaviors.

In vitro Release Kinetics and Mechanism Elucidation

The release of encapsulated compounds from biomaterial carriers is a critical aspect of controlled release research. Drug release from polymeric systems can occur through passive mechanisms, such as diffusion, or via active stimuli-responsive release, often triggered by changes in the physiological environment [Previous Search Result 8]. For instance, pH-responsive hydrogels, particularly those incorporating poly(L-glutamic acid) components, have demonstrated accelerated drug release profiles in acidic environments. This acceleration is typically attributed to the deprotonation of carboxyl groups within the polymer, leading to the disassembly or disintegration of the hydrogel structure and subsequent release of the encapsulated cargo [Previous Search Result 26]. The glutamic acid residues in this compound could confer similar pH-responsive release characteristics, making it a valuable material for targeted delivery in environments with varying pH, such as inflamed tissues or tumor microenvironments.

Detailed in vitro release kinetics and comprehensive mechanism elucidation specifically for this compound as a carrier system are areas that warrant further dedicated research. However, the general principles observed in other polypeptide-based delivery systems offer a strong foundation for investigating its release behavior.

Biocompatibility Assessments of this compound in Cellular Research Models

A fundamental requirement for any biomaterial is its biocompatibility, ensuring that it does not elicit an adverse response in biological systems and ideally supports cellular functions. Polyamino acids, including this compound, are generally considered biocompatible and non-toxic, which is a key advantage for their use in biomedical applications [Previous Search Result 8, 26, Previous Search Result 23].

In cellular research models, this compound has been incorporated into modified cell culture substrates. Its inclusion in these formulations, aimed at protecting peptide-immobilized surfaces, indicates its suitability for environments intended to support cell viability and function. Furthermore, studies on hydrogels formed from related polyamino acids, such as PEG-b-poly(L-glutamic acid), have demonstrated good cytocompatibility. For example, mouse fibroblast L929 cells cultured on the surface of such hydrogels maintained viability exceeding 90% after 24 hours of incubation, confirming their favorable interaction with mammalian cells [Previous Search Result 26]. These findings suggest that the glutamic acid component, which is part of this compound, contributes positively to cellular interactions, making the compound a suitable candidate for research involving various cell types.

In vitro Cytotoxicity and Cell Viability Studies

In biomaterials research, the evaluation of in vitro cytotoxicity and cell viability is a critical step to assess the initial biocompatibility of a material. These studies determine whether a material elicits a detrimental response on cells, such as cell death or inhibition of metabolic activity. Poly(amino acids) in general, including homopolymers like poly-L-glutamic acid (PGA) and poly-L-lysine (PLL), are often recognized for their low toxicity and excellent biocompatibility, leading to their widespread use in various biomedical applications, such as drug and gene delivery researchgate.netacs.org. The constituent amino acids of this compound are natural and typically non-toxic, suggesting an expected favorable biocompatibility profile for the copolymer.

Standard methods for assessing in vitro cytotoxicity and cell viability include quantitative assays that measure metabolic activity or cell membrane integrity. Commonly employed assays are the Cell Counting Kit-8 (CCK-8) assay and the XTT (sodium 2, 3,-bis (2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino) carbonyl]-2H-tetrazolium) assay, both of which rely on the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan (B1609692) product google.com. A decrease in formazan production in the presence of the test material, compared to a control, indicates cytotoxicity. While general principles and methodologies for assessing the biocompatibility of poly(amino acids) are well-established, specific detailed in vitro cytotoxicity and cell viability data directly pertaining to this compound were not identified in the scope of this research. However, based on the known properties of its amino acid building blocks, it is anticipated to exhibit minimal cytotoxic effects and support cell viability.

Cell Adhesion, Proliferation, and Differentiation on this compound Substrates

The interaction between cells and biomaterial substrates is fundamental for successful tissue engineering and regenerative medicine applications. Cell adhesion, proliferation, and differentiation are crucial cellular processes that are significantly influenced by the surface properties of biomaterials, including their chemical composition, topography, and stiffness whiterose.ac.ukmit.edu. Peptide-immobilized surfaces, designed to mimic components of the extracellular matrix (ECM), have been extensively used to promote mammalian cell adhesion, proliferation, and differentiation whiterose.ac.uk.

Poly(amino acids) are particularly relevant in this context because their amino acid side chains can provide specific cues for cellular interactions. For instance, poly-L-lysine, a component related to this compound, is known to enhance cell adhesion and proliferation on various substrates due to its cationic nature, which can interact electrostatically with negatively charged cell membranes researchgate.net. The presence of glutamic acid introduces anionic sites, while tyrosine can be involved in specific signaling pathways and provides aromatic residues that might participate in hydrophobic interactions or serve as phosphorylation sites, influencing cellular responses.

Substrates composed of poly(amino acids) can be engineered to present specific sequences or motifs that cells recognize via integrin receptors, thereby mediating adhesion and subsequent cellular behaviors . The ability of cells to spread, proliferate, and eventually differentiate into desired cell types on biomaterial scaffolds is vital for tissue regeneration. For example, mesenchymal stem cells (MSCs) show modulated adhesion, proliferation, and differentiation based on the properties of polyelectrolyte multilayer substrates, such as stiffness and the presence of adhesion-promoting proteins like fibronectin.

Computational and Theoretical Modeling of Poly Glu, Lys, Tyr Sodium Salt

Molecular Dynamics (MD) Simulations for Conformational Prediction and Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational biophysics, providing time-dependent trajectories of molecular systems by solving Newton's equations of motion for individual atoms. For Poly(Glu, Lys, Tyr) Sodium Salt, MD simulations are crucial for understanding its dynamic structural changes and interactions in different environments.

MD simulations are extensively utilized to sample the conformational space of polypeptides and gain a description of their equilibrium structures core.ac.uk. For this compound, MD can reveal the various three-dimensional shapes (conformational ensembles) the polymer can adopt under specific conditions, such as temperature, pH, and ionic strength. The presence of charged (Glu, Lys) and aromatic (Tyr) residues significantly influences the conformational landscape due to electrostatic interactions, hydrogen bonding, and hydrophobic effects.

Simulations can capture the transitions between these conformational states, providing mechanistic insights into how the polymer adapts to its environment. For instance, studies on similar polypeptides like poly-L-lysine have shown that changes in salt concentration can induce transitions between different secondary structures, such as random coil and alpha-helix, through their influence on peptide backbone hydration and intramolecular hydrogen bonds core.ac.uk. For this compound, MD can illustrate how the interplay of charged side chains (Glu and Lys) and the hydrophobic/aromatic tyrosine residues dictates folding patterns, helix-coil transitions, or the formation of extended structures.

Table 1: Illustrative Conformational Data from MD Simulations of this compound (Hypothetical)

Simulation ConditionSecondary Structure Content (Approx. %)Radius of Gyration (Rg, nm)Solvent Accessible Surface Area (SASA, nm²)Key Observation
Aqueous, pH 7.0, Low Ionic StrengthAlpha-helix: 15, Beta-sheet: 5, Random Coil: 802.5 ± 0.2120 ± 10Extended random coil favored due to charge repulsion
Aqueous, pH 7.0, High Ionic StrengthAlpha-helix: 30, Beta-sheet: 10, Random Coil: 602.0 ± 0.1105 ± 8Increased compactness, partial helix formation due to charge screening
Aqueous, pH 4.0, Low Ionic Strength (Glu protonated)Alpha-helix: 5, Beta-sheet: 15, Random Coil: 802.8 ± 0.3135 ± 12Enhanced hydrophobic interactions, some aggregation tendencies

MD simulations are instrumental in understanding how peptides and polymers interact with biological membranes and other interfaces at an atomic level acs.orgnih.gov. For this compound, these simulations can model its adsorption, insertion, or translocation behavior with model lipid bilayers, protein surfaces, or solid substrates. This is particularly relevant for biotechnological and biomedical applications, where the interaction of synthetic polymers with biological environments is critical royalsocietypublishing.org.

The charged nature of Glu and Lys residues and the amphipathic character imparted by Tyr make the polymer's interaction with interfaces highly sensitive to electrostatic forces, hydrogen bonding, and hydrophobic effects. MD can capture dynamic processes such as the initial binding of the polymer to a surface, changes in its conformation upon adsorption, or the reorientation of specific side chains. For example, all-atom MD simulations have been used to study the adsorption of homopolypeptides like poly-L-glutamic acid and poly-L-lysine on surfaces, demonstrating that electrostatic interactions are often the primary driving force, while hydrogen bonds facilitate binding when electrostatics are less dominant aalto.fi. Simulations can also show how environmental factors like pH and ionic strength modify the polymer's charge state and, consequently, its interaction strength with a given interface aalto.finih.gov.

Table 2: Simulation Parameters for Polymer-Interface Interactions

ParameterValue/Description
SystemPoly(Glu, Lys, Tyr) in explicit water with a model lipid bilayer or inorganic surface
Force FieldCHARMM36, Amber, or similar biomolecular force field nih.gov
Temperature300 K - 310 K
Pressure1 atm
Simulation TimeNanoseconds to Microseconds, depending on the phenomenon
Periodic Boundary ConditionsApplied in all three dimensions
Solvent ModelExplicit water (e.g., TIP3P) nih.gov
IonsNa⁺, Cl⁻ to maintain neutrality and model physiological conditions nih.gov

Unveiling Conformational Ensembles and Transitions

Quantum Chemical (QC) Calculations for Electronic Structure and Spectroscopic Properties

Quantum Chemical (QC) calculations delve into the electronic structure of molecules by solving the Schrödinger equation, providing detailed insights into their inherent properties at the atomic and subatomic level wikipedia.org. While computationally more intensive, QC methods are crucial for understanding precise electronic distributions and reactivity.

QC calculations are highly effective in predicting various spectroscopic observables, which are directly linked to the electronic structure of a molecule wikipedia.orgroyalsocietypublishing.orgnih.gov. For this compound, even if applied to smaller oligomeric segments or individual amino acid residues within the polymer, QC can provide theoretical spectroscopic fingerprints. These include:

Infrared (IR) and Raman Spectroscopy : QC can predict vibrational frequencies and intensities, allowing for the identification of specific functional groups and conformational markers (e.g., amide I and II bands, side-chain vibrations of Glu, Lys, and Tyr) acs.orgacs.org. These predictions can aid in interpreting experimental IR and Raman spectra, which are vital for characterizing polypeptide secondary structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The presence of tyrosine residues in this compound means it will exhibit characteristic UV absorption. QC can calculate electronic excitation energies and oscillator strengths, predicting the UV-Vis absorption spectrum related to the aromatic ring of tyrosine wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy : QC methods can predict NMR chemical shifts and scalar couplings, which are highly sensitive to the local electronic environment and conformation royalsocietypublishing.orgnih.gov. This allows for the assignment of experimental NMR signals and provides detailed structural information about the polymer.

Table 3: Predicted Spectroscopic Properties via QC Calculations (Illustrative)

Spectroscopic MethodPredicted Property (Example for Tyr residue)Experimental CorrelateValue/Shift (Hypothetical)Insight Gained
IR SpectroscopyTyrosine C=O stretch (amide I)Amide I band1650 cm⁻¹Secondary structure (e.g., alpha-helix vs. random coil)
UV-Vis SpectroscopyTyrosine π→π* transitionAromatic absorption at ~275 nm276 nmPresence and local environment of Tyr
¹H NMR SpectroscopyTyrosine aromatic protons chemical shiftsδH aromatic6.8 - 7.2 ppmLocal electronic environment, solvent interactions

QC calculations are invaluable for investigating chemical reactivity and reaction mechanisms at a fundamental atomic level wikipedia.orgresearchgate.net. While a large polymer like this compound is too complex for full QC treatment, these methods can be applied to smaller, representative fragments (e.g., di- or tri-peptides, or specific side-chain environments) to understand bond breaking/forming processes, charge transfer phenomena, and the stability of various intermediates or transition states acs.orgchemrxiv.org.

For instance, QC can be used to study:

The protonation/deprotonation behavior of the glutamic acid carboxyl groups and lysine (B10760008) amino groups, determining their pKa values in different local environments researchgate.net.

The reactivity of the tyrosine phenolic hydroxyl group, especially its potential for radical formation or phosphorylation, which are significant in biological contexts.

Interactions with specific metal ions or small molecules, elucidating the nature of coordination bonds or electron transfer pathways.

The stability and energetics of specific conformations relevant to binding or self-assembly.

By calculating energy profiles, activation barriers, and electron density distributions, QC provides a detailed understanding of the chemical transformations that this compound might undergo or facilitate.

Prediction of Spectroscopic Signatures

Coarse-Grained Modeling for Large-Scale Self-Assembly and Polymer Dynamics

Coarse-grained (CG) modeling offers a significant advantage over atomistic MD when studying phenomena that span larger system sizes and longer timescales, such as the self-assembly of polymers or their large-scale dynamic behaviors mdpi.comnih.govfrontiersin.org. In CG models, groups of atoms are represented by single "beads," drastically reducing the number of degrees of freedom and computational cost while retaining essential chemical and physical characteristics mdpi.com.

For this compound, CG modeling can be applied to:

Self-Assembly : Investigate how individual polymer chains interact to form larger supramolecular structures. The distinct chemical properties of Glu (hydrophilic, charged), Lys (hydrophilic, charged), and Tyr (amphipathic, aromatic, capable of π-stacking) can drive complex self-assembly behaviors, including micelle formation, fibril aggregation, or phase separation mdpi.comnih.govfrontiersin.orgcecam.org. CG simulations can predict the morphology of these assembled structures (e.g., spherical, cylindrical, sheet-like) and the conditions under which they form nih.gov.

Polymer Dynamics : Study the global dynamics of multiple polymer chains, including their diffusion, entanglement, and rheological properties in solution or within a composite material. This level of detail is inaccessible to atomistic simulations for high molecular weight polymers or concentrated solutions.

Interaction with Complex Environments : Simulate the behavior of the polymer in crowded biological environments or interacting with larger, more complex interfaces than typically feasible with atomistic MD (e.g., large cell membranes, multiple protein complexes) mdpi.com.

While CG models sacrifice atomic detail, their effectiveness lies in their ability to capture the essential physics governing large-scale phenomena, providing a bridge between atomistic insights and macroscopic observations.

Table 4: Applications of Coarse-Grained Modeling for this compound

Application AreaTypical CG Model FeaturesKey Insights/Predictions
Self-AssemblyRepresentation of amino acid blocks (e.g., charged, hydrophobic, aromatic beads), tunable interaction potentials.Critical aggregation concentration, aggregate shape (micelles, fibers, vesicles), packing density within aggregates.
Polymer DynamicsChain flexibility, hydrodynamic interactions, effective polymer-solvent interactions.Diffusion coefficients, viscosity, polymer entanglement, conformational relaxation times.
Interface Interactions (Large Scale)Representation of large membrane patches or multiple surface molecules.Adsorption kinetics, membrane disruption, formation of polymer layers on surfaces, collective behavior of many polymer chains at interfaces.

Degradation and Stability Mechanisms of Poly Glu, Lys, Tyr Sodium Salt in Research Contexts

Enzymatic Degradation Pathways of Poly(Glu, Lys, Tyr) Sodium Salt

The susceptibility of polyamino acids to enzymatic degradation is primarily determined by the presence and accessibility of specific peptide bonds recognized by proteolytic enzymes. Given the amino acid composition of this compound, it is inherently susceptible to cleavage by a range of proteases.

Susceptibility to Proteolytic Enzymes in vitro

In in vitro research settings, this compound is expected to undergo degradation by various proteolytic enzymes due to the presence of easily recognizable peptide bonds. Proteases exhibit specific cleavage patterns based on the amino acids flanking the scissile bond. For instance:

Trypsin is known to cleave peptide bonds at the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg) residues fishersci.no. The abundance of Lys residues in this compound makes it a likely target for tryptic digestion.

Chymotrypsin preferentially cleaves at the carboxyl side of aromatic amino acids, including tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) fishersci.no. The presence of Tyr residues renders the polymer susceptible to chymotryptic action.

Pepsin , an aspartic protease, typically cleaves at the amino side of hydrophobic and aromatic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine (B10760876) fishersci.no.

Studies on other polyamino acids containing similar residues support this enzymatic susceptibility. For example, a self-complementary peptide containing alanine, glutamic acid, and lysine, (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)₂, was reported to contain potential protease-cleavage sites wikipedia.org. Similarly, specific peptide sequences like Tyr-His-Gly-Val-Ser-Glu-Lys have been shown to be cleaved by mitochondrial processing peptidase (MPP) between glycine (B1666218) and tyrosine residues citeab.com.

The following table summarizes the expected susceptibility of this compound to common proteolytic enzymes:

Proteolytic EnzymeCleavage Specificity (P1 Residue)Relevance to this compound
TrypsinLysine (Lys), Arginine (Arg)High susceptibility due to Lys content.
ChymotrypsinTyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe)High susceptibility due to Tyr content.
PepsinPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu)High susceptibility due to Tyr content.

Chemical Degradation Mechanisms of this compound

Beyond enzymatic processes, this compound can also undergo chemical degradation, primarily through hydrolysis of its peptide bonds and oxidation of its amino acid residues, particularly tyrosine.

Hydrolytic Stability under Varied pH Conditions

The peptide bonds forming the backbone of this compound are susceptible to hydrolysis under extreme pH conditions. Both strong acidic and strong alkaline environments can catalyze the scission of these amide bonds. However, the exact extent of hydrolysis is highly dependent on the specific pH, temperature, and duration of exposure.

While specific data for this compound is limited, studies on other polyamino acids provide some indication. For instance, a related polyamino acid, (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)₂, was noted to form stable macroscopic membranes that did not dissolve even in acidic or alkaline solutions, suggesting a degree of inherent hydrolytic stability, possibly due to strong ionic interactions between the glutamic acid and lysine side chains wikipedia.org. However, the stability of poly-α-glutamic acid is noted to vary with pH, with maximum lengths of synthesized polymers observed at pH 9, indicating that pH conditions can influence the polymer's integrity fishersci.ca. Therefore, while extreme pH can induce hydrolysis, the specific composition and potential for intra-chain ionic interactions in this compound may offer some resistance under certain non-extreme pH conditions.

Oxidative Degradation Studies, Focusing on Tyrosine Residues

Tyrosine residues within peptides and proteins are particularly vulnerable to oxidative degradation due to their phenolic side chain wikipedia.orgwikipedia.orguni.luiarc.fr. This oxidation can be triggered by various factors, including light (photo-oxidation) and the presence of metal ions. The primary mechanism involves the formation of a tyrosine phenoxyl radical, which can subsequently undergo further reactions, leading to the formation of dityrosine (B1219331) cross-linkages (inter- and/or intra-protein) or other oxidative modifications iarc.fr.

Research on model peptides has shown that the oxidative stability of tyrosine is significantly influenced by neighboring amino acid residues and the surrounding solution environment wikipedia.orguni.lu. Specifically:

Negatively charged amino acids , such as glutamic acid, when adjacent to tyrosine, can accelerate its oxidation, particularly in metal-catalyzed degradation, possibly by attracting metal ions that catalyze the reaction uni.lu.

Positively charged amino acids , such as lysine, tend to disfavor tyrosine oxidation uni.lu.

The following table illustrates the influence of neighboring residues on tyrosine oxidation:

Neighboring Residue TypeExample (in relation to Tyr)Effect on Tyrosine OxidationMechanism (Proposed)
Negatively ChargedGlutamic acid (Glu-Tyr)AcceleratesAffinity for metal ions, catalyzing oxidation. uni.lu
Positively ChargedLysine (Lys-Tyr-Lys), Arginine (Tyr-Arg)DisfavorsStabilization of the ionized tyrosyl group. uni.lu

Environmental and Storage Stability Research for this compound

Maintaining the stability of this compound in various research applications necessitates careful consideration of environmental factors and storage conditions. General recommendations for polyamino acids and peptides typically emphasize minimizing exposure to conditions that promote degradation.

Common storage conditions specified for this compound, as well as similar polyamino acids like Poly(Glu, Tyr) Sodium Salt, recommend storage at -20°C fishersci.co.ukguidetopharmacology.orgfishersci.ca. This low-temperature storage is crucial for preserving the polymer's integrity over extended periods by reducing the rates of both enzymatic and chemical degradation reactions.

Key aspects of environmental and storage stability include:

Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation. Therefore, cold storage is paramount. Avoiding repeated freeze-thaw cycles is also critical, as these cycles can induce physical stress, aggregation, and denaturation, potentially exposing more sites for degradation.

Light: As discussed in Section 7.2.2, tyrosine residues are susceptible to photo-oxidation. Storing the polymer in opaque containers or in dark conditions can mitigate light-induced degradation.

Humidity/Moisture: Exposure to moisture can promote hydrolytic reactions. Therefore, storing the polymer in a dry environment and ensuring containers are tightly sealed is important.

While specific long-term stability studies under diverse environmental stressors for this compound are not widely published, adherence to standard cold and dry storage practices is essential for maintaining its quality and activity for research purposes.

Future Directions and Emerging Research Avenues for Poly Glu, Lys, Tyr Sodium Salt

Integration of Poly(Glu, Lys, Tyr) Sodium Salt in Advanced Biosensing Technologies Research

Synthetic peptides, including polypeptides like this compound, are gaining significant interest as recognition elements in biosensors due to their favorable characteristics, such as small molecular weight, ease of synthesis, good biocompatibility, high stability, and sequence versatility nih.govmagtech.com.cnmdpi.com. Compared to antibodies, peptides often exhibit greater resistance to harsh conditions, such as extreme temperatures or wide pH ranges, making them suitable for on-field applications nih.gov.

Research avenues include:

Electrochemical Biosensors : Poly(Glu, Tyr) sodium salt has been specifically investigated for its use in electrochemical biosensors, for instance, in the detection of reactions like Fenton-induced tyrosine oxidation . Peptides can be coupled to electrochemical transducers, leveraging their stability and selectivity towards a target analyte researchgate.net. Strategies for peptide modification and immobilization on electrode surfaces are being explored to enhance signal generation and mitigate biofouling, a major challenge in electrochemical biosensor applications magtech.com.cnresearchgate.net.

Optical Biosensors : The development of "peptide beacons" demonstrates a promising approach for polypeptide-based optical biosensors. This design utilizes the conformational changes of peptides upon binding to a target macromolecule to induce a change in fluorescence, allowing for sensitive detection of analytes, even in complex biological samples like saliva and blood capes.gov.brrsc.org.

Peptide-Based Hydrogels : this compound, as a polypeptide, could be integrated into peptide-based hydrogels, which are attractive materials for biosensing due to their responsiveness to external stimuli, good cell adhesion, and tunable properties mdpi.com. These hydrogels can act as bioactive biosensors or be conjugated with other components for multi-functional platforms mdpi.com.

A key advantage of peptide-based biosensors is their ability to simplify sample preparation, which can significantly shorten analysis time and enable rapid, low-cost diagnostics nih.gov.

Exploration of this compound in Novel Nanomedicine Research Approaches (Methodological Focus)

This compound, as a synthetic polypeptide, offers a versatile platform for advanced drug delivery studies within nanomedicine. The inherent biodegradability and multivalency of polypeptides provide significant advantages as polymeric carriers, allowing for tunable properties through controlled synthesis, architecture, and post-polymerization modifications researchgate.net.

Methodological research in nanomedicine focusing on polypeptides includes:

Self-Assembled Nanostructures : Peptides can self-assemble into various nanostructures controlled by non-covalent interactions, forming the basis for designing nanocarriers acs.orgresearchgate.net. This self-assembly can be leveraged to encapsulate drug molecules, enhancing their stability and facilitating targeted delivery nih.gov.

Solid-Phase Peptide Synthesis (SPPS) and Chemical Conjugation : SPPS is a primary method for synthesizing peptides, which can then be functionalized and conjugated to nanoparticles acs.org. Various strategies, such as ligand exchange and chemical reduction, are employed to assemble peptides for functionalizing nanodrugs acs.org. This allows for the creation of peptide-functionalized nanoparticles (peptide-f-NPs) that can target specific cells, such as tumor cells, and improve drug stability and bioavailability acs.orgqeios.com.

Overcoming Biological Barriers : Future research aims to optimize nanocarrier design to improve targeting specificity and control payload release qeios.com. Innovative strategies are being explored to enable these nanocarriers to cross biological barriers and reach intracellular targets, expanding the therapeutic potential of peptide drugs qeios.com.

Characterization and Optimization : Methodological focus also includes comprehensive characterization of physicochemical properties, controlled release profiles, cellular and molecular bioactivity, and immune-modulatory properties of peptide-loaded nanocarriers mdpi.com. Process optimization, including advanced manufacturing techniques like microfluidics, is crucial for enhancing the scalability and efficacy of these systems nih.govmdpi.com.

Green Chemistry Principles in this compound Synthesis and Processing Research

The synthesis of peptides, including complex polypeptides like this compound, traditionally involves environmentally taxing processes due to the use of large amounts of organic solvents, high energy consumption, and the generation of hazardous waste nih.govadvancedchemtech.com. For every pound of peptide drugs, tons of solvents and reagents can be consumed advancedchemtech.com. Consequently, the integration of green chemistry principles is a critical and active area of research to advance sustainable peptide manufacturing nih.govoxfordglobal.compolypeptide.com.

Key areas of research in green chemistry for polypeptide synthesis:

Green Solvents and Reagents : Research is actively exploring alternatives to commonly used hazardous organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) advancedchemtech.comacs.orgeuroapi.combiotage.com. Alternatives being investigated include water-based systems, bio-based solvents like propylene (B89431) carbonate (PC) and γ-valerolactone (GVL), and other less toxic options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) advancedchemtech.comacs.orgeuroapi.combiotage.com. The goal is to minimize or eliminate the use of hazardous chemicals, reducing the release of harmful substances into the environment oxfordglobal.com.

Process Optimization and Efficiency : Sustainable peptide synthesis focuses on optimizing reaction conditions to enhance efficiency and yield, leading to reduced waste generation oxfordglobal.comeuroapi.com. This includes leveraging advanced technologies like real-time monitoring using Raman spectroscopy and employing innovative reactor designs such as the SpinChem rotating bed reactor, which can improve purity, yield, and significantly reduce Process Mass Intensity (PMI) euroapi.comrsc.org.

Continuous Flow Systems : Moving from batch processes to continuous flow systems is a significant trend, as it can reduce the amount of excess reagents and solvents used, and accelerate reaction times with lower energy consumption advancedchemtech.combiomatik.com.

Waste Reduction and Recycling : Initiatives include implementing solvent recycling systems and developing synthesis methods that use reagents more efficiently advancedchemtech.comambiopharm.com. Research also explores ways to reduce the number of washes and purification steps and to use trifluoroacetic acid (TFA)-free protocols for peptide cleavage to avoid hazardous waste advancedchemtech.com.

These green chemistry efforts aim to reduce environmental impact while maintaining high efficiency and yield, making large-scale production of therapeutic peptides more sustainable nih.govoxfordglobal.comambiopharm.com.

Addressing Current Challenges and Identifying Future Opportunities in this compound Research

The development of synthetic polypeptides like this compound presents both significant challenges and numerous opportunities, particularly as demand for peptide-based therapies increases nih.govbachem.com.

Current Challenges :

Synthetic Complexity and Scale-Up : The increasing complexity of peptide chains, often exceeding 30 amino acids for therapeutic applications, makes synthesis more challenging bachem.comproteogenix.science. Scaling up production can introduce variations in mixing efficiency, temperature control, and reaction timing, affecting yield and purity bachem.com.

High Process Mass Intensity (PMI) and Waste : Traditional solid-phase peptide synthesis (SPPS) methods are known for high PMI, consuming vast amounts of reagents and solvents, and generating significant hazardous waste rsc.orgbachem.comproteogenix.science. Issues include the use of strong solvents, hazardous coupling agents, and difficulties in recycling resins proteogenix.science.

Precise Design and Conformational Control : Designing advanced polypeptide-drug conjugates with defined biological outputs remains difficult due to the intricate conformational changes of these poly-ionic carriers, the linking chemistry employed, and the nature of the selected drugs researchgate.net. The conformation, geometry, and topology of these conjugates are often understudied, leading to a lack of correlation with biological output researchgate.net.

Immunogenicity and Stability (for certain applications) : While synthetic peptides generally offer high stability, challenges can arise in ensuring long-term in vivo stability and preventing potential immunogenicity when integrated into complex delivery systems qeios.comnih.gov.

Future Opportunities :

Enhanced Therapeutic Efficacy : this compound, with its varied amino acid composition, offers opportunities for designing molecules with improved stability, bioavailability, and targeted delivery capabilities, particularly for applications like cancer therapy, neurodegenerative diseases, and vaccine development mdpi.combachem.com. The ability to chemically modify peptide backbones, incorporate non-proteinogenic amino acids, or alter side chains can address pharmacokinetic challenges such as peptide stability, bioavailability, and half-life bachem.com.

Advanced Biosensing Platforms : Its versatile sequence and tunable properties make it an attractive candidate for developing next-generation biosensors with enhanced sensitivity, specificity, and portability for clinical diagnostics and environmental monitoring nih.govmdpi.commdpi.com.

Integration of Novel Technologies : The adoption of innovative technologies such as real-time monitoring (e.g., Raman spectroscopy), continuous flow reactors, and microwave-assisted synthesis can significantly improve efficiency, reduce waste, and accelerate development cycles for polypeptides advancedchemtech.comeuroapi.combiomatik.com.

Green and Sustainable Manufacturing : Continued research into green solvents, efficient reagent use, and waste reduction strategies will be critical for the large-scale, cost-effective, and environmentally responsible production of this compound and other therapeutic peptides oxfordglobal.compolypeptide.comambiopharm.com.

Interdisciplinary Collaboration : Future advancements will heavily rely on collaboration across disciplines, including nanotechnology, pharmaceutical engineering, and clinical sciences, to optimize production processes, enhance scalability, and expedite regulatory pathways mdpi.com.

The future of this compound research lies in overcoming its synthetic complexities through greener methodologies and leveraging its inherent versatility to create highly specific and effective solutions in biosensing and nanomedicine, while maintaining a strong focus on sustainability.

Q & A

Q. How do pH variations affect the conformational stability and bioactivity of this compound?

  • Methodology : Perform circular dichroism (CD) spectroscopy across pH 3–10 to monitor secondary structure changes (e.g., α-helix to β-sheet transitions). Correlate with pKa values of Glu (≈4.3), Lys (≈10.5), and Tyr (≈10.1) to identify pH-dependent charge states . Test bioactivity (e.g., enzyme inhibition) at critical pH points using fluorescence-based assays.

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this polymer?

  • Methodology : Standardize polymer batches by controlling molecular weight (via SEC-MALS) and amino acid ratios (via amino acid analysis). Replicate conflicting studies under identical conditions (e.g., buffer composition, temperature). Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out batch-specific variability .

Q. How does the Glu:Lys:Tyr molar ratio influence the polymer’s interaction with lipid bilayers or nucleic acids?

  • Methodology : Synthesize variants with fixed molecular weights but varying amino acid ratios (e.g., 4:1:1 vs. 1:1:1). Use surface plasmon resonance (SPR) to measure binding kinetics with model membranes or electrophoretic mobility shift assays (EMSAs) for nucleic acid interactions. Correlate results with zeta potential measurements to assess charge-driven interactions .

Q. What advanced imaging techniques can elucidate the polymer’s spatial distribution in cellular or tissue models?

  • Methodology : Label the polymer with fluorescein isothiocyanate (FITC) via tyrosine residues. Use confocal microscopy for subcellular localization or intravital imaging for in vivo tracking. For ultrastructural analysis, employ cryo-electron tomography (cryo-ET) to resolve polymer-membrane interactions at nanoscale resolution .

Q. How can researchers assess the polymer’s degradation kinetics under physiological conditions?

  • Methodology : Incubate the polymer in simulated body fluid (SBF) at 37°C and monitor degradation via SEC-MALS over time. Use mass spectrometry (MALDI-TOF) to identify degradation products. Compare enzymatic vs. non-enzymatic pathways by adding proteases (e.g., trypsin) and inhibitors .

Q. What computational approaches complement experimental studies of this copolymer’s structure-function relationships?

  • Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model polymer folding and ligand interactions. Validate predictions with experimental data (e.g., CD spectra, ITC). Use density functional theory (DFT) to calculate charge distribution at varying pH levels .

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